molecular formula C8H18ClNO3 B12006114 1-Methoxy-3-morpholinopropan-2-ol hydrochloride

1-Methoxy-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B12006114
M. Wt: 211.68 g/mol
InChI Key: FIHJNJMETHTGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-3-morpholinopropan-2-ol hydrochloride is a versatile chemical compound with a molecular weight of 211.68 g/mol. It is known for its high purity and unique blend of properties, making it valuable in various research and development applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of morpholine with 3-chloropropane-1,2-diol in the presence of a base, followed by methylation of the resulting product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Methoxy-3-morpholinopropan-2-ol hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations.

Comparison with Similar Compounds

1-Methoxy-3-morpholinopropan-2-ol hydrochloride can be compared with similar compounds such as:

    3-Morpholinopropan-1-ol: Lacks the methoxy group, resulting in different reactivity and properties.

    1-Methoxy-2-propanol: Contains a different functional group, leading to variations in its chemical behavior.

    Morpholine: A simpler structure without the additional functional groups, making it less versatile in certain applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions .

Properties

Molecular Formula

C8H18ClNO3

Molecular Weight

211.68 g/mol

IUPAC Name

1-methoxy-3-morpholin-4-ylpropan-2-ol;hydrochloride

InChI

InChI=1S/C8H17NO3.ClH/c1-11-7-8(10)6-9-2-4-12-5-3-9;/h8,10H,2-7H2,1H3;1H

InChI Key

FIHJNJMETHTGNI-UHFFFAOYSA-N

Canonical SMILES

COCC(CN1CCOCC1)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.